molecular formula C19H12ClN3O3S B2429307 N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide CAS No. 865543-71-1

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide

货号 B2429307
CAS 编号: 865543-71-1
分子量: 397.83
InChI 键: MGOSKTSWTUXHQO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide, also known as CTOP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. CTOP is a kappa opioid receptor antagonist, which means that it can block the activity of kappa opioid receptors in the brain and spinal cord.

作用机制

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide acts as a kappa opioid receptor antagonist, which means that it can block the activity of kappa opioid receptors in the brain and spinal cord. Kappa opioid receptors are involved in the regulation of pain, mood, and stress responses. By blocking these receptors, N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide can reduce the effects of stress and anxiety and may also have analgesic properties.
Biochemical and Physiological Effects
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide has been shown to produce a number of biochemical and physiological effects. Studies have shown that N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide can reduce drug-seeking behavior in animals and may also have analgesic properties. N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide has also been shown to reduce anxiety-like behavior in animals and may have potential applications in the treatment of anxiety disorders.

实验室实验的优点和局限性

One of the major advantages of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide is its specificity for kappa opioid receptors. This makes it a valuable tool for studying the role of kappa opioid receptors in various physiological and pathological processes. However, N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide has some limitations for lab experiments, including its relatively low potency and the need for high concentrations to achieve significant effects.

未来方向

There are several potential future directions for research on N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide. One area of interest is its potential use in the treatment of drug addiction. Further studies are needed to determine the optimal dose and administration route for N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide and to determine its efficacy in clinical trials. Another area of interest is the development of more potent and selective kappa opioid receptor antagonists that could be used as therapeutic agents for various psychiatric and neurological disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide and to identify potential off-target effects.

合成方法

The synthesis of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide involves several steps, including the preparation of the starting materials, the formation of the oxadiazole ring, and the coupling of the benzamide and phenoxy groups. The procedure typically involves the use of various reagents and solvents, including thionyl chloride, hydrazine hydrate, and acetic anhydride. The final product is obtained through purification by column chromatography.

科学研究应用

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide has been extensively studied for its potential applications in the field of pharmacology. One of the major areas of research is its use in the treatment of drug addiction. Studies have shown that N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide can reduce drug-seeking behavior in animals by blocking the activity of kappa opioid receptors. N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide has also been investigated for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.

属性

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O3S/c20-16-11-10-15(27-16)18-22-23-19(26-18)21-17(24)12-6-8-14(9-7-12)25-13-4-2-1-3-5-13/h1-11H,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOSKTSWTUXHQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。